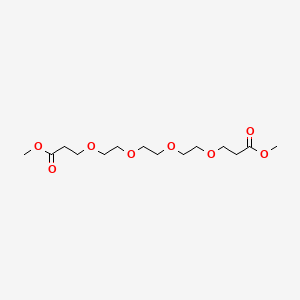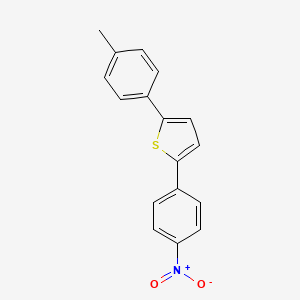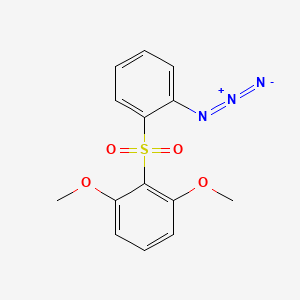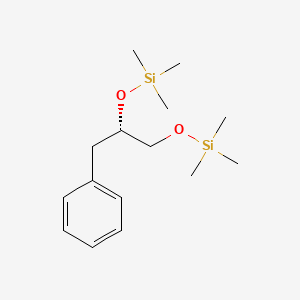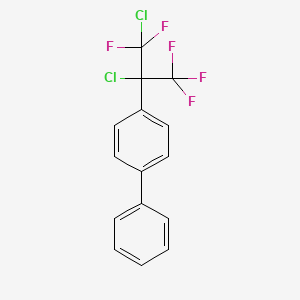![molecular formula C16H8N2O6 B14590239 2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione CAS No. 61499-32-9](/img/structure/B14590239.png)
2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione is a chemical compound known for its unique structure and properties. It is part of the indane-1,3-dione family, which is widely studied for its applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione typically involves the reaction of indane-1,3-dione with 2,4-dinitrophenylhydrazine under acidic conditions. This reaction forms a hydrazone intermediate, which is then subjected to oxidative conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indane-1,3-dione derivatives, which have applications in different fields .
Applications De Recherche Scientifique
2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing biologically active compounds.
Mécanisme D'action
The mechanism of action of 2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The compound can act as an electron acceptor, facilitating electron transfer reactions. This property is crucial in its applications in organic electronics and photopolymerization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indane-1,3-dione: A closely related compound with similar applications in medicinal chemistry and organic electronics.
2,4-Dinitrophenylhydrazine: Used in the synthesis of 2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione and has applications in analytical chemistry.
Uniqueness
This compound is unique due to its combined structural features of indane-1,3-dione and 2,4-dinitrophenyl groups. This combination imparts distinct electronic properties, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
61499-32-9 |
|---|---|
Formule moléculaire |
C16H8N2O6 |
Poids moléculaire |
324.24 g/mol |
Nom IUPAC |
2-[(2,4-dinitrophenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C16H8N2O6/c19-15-11-3-1-2-4-12(11)16(20)13(15)7-9-5-6-10(17(21)22)8-14(9)18(23)24/h1-8H |
Clé InChI |
CCMTVASECYXEID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol](/img/structure/B14590161.png)

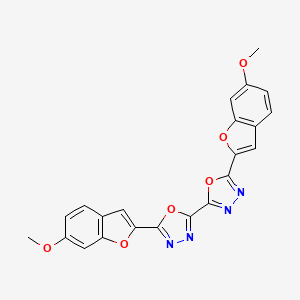
![2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14590179.png)
![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14590194.png)
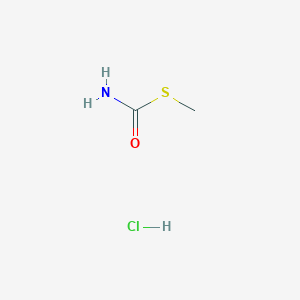
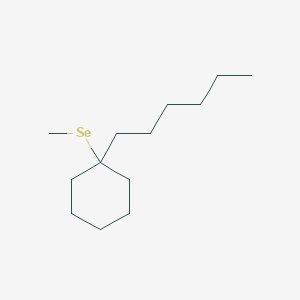
![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)
![Dipropyl {[(butan-2-yl)amino]methyl}phosphonate](/img/structure/B14590203.png)
